7-Nitrobenzo[d]isothiazol-3(2H)-one
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Overview
Description
7-Nitrobenzo[d]isothiazol-3(2H)-one is a chemical compound belonging to the class of benzisothiazolones. It is characterized by the presence of a nitro group at the 7th position of the benzisothiazolone ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzo[d]isothiazol-3(2H)-one typically involves the nitration of 1,2-benzisothiazol-3-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with efficient cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 7-amino-1,2-benzisothiazol-3-one.
Substitution: Formation of substituted benzisothiazolones depending on the nucleophile used.
Scientific Research Applications
7-Nitrobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitrobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Benzisothiazol-3-one: Lacks the nitro group and has different reactivity and applications.
2-Methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with distinct properties and uses.
2-Octyl-4-isothiazolin-3-one: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness: 7-Nitrobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H4N2O3S |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
7-nitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) |
InChI Key |
LHYONJUQUSYTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SNC2=O |
Origin of Product |
United States |
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